molecular formula C16H19N5OS B2818339 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034427-46-6

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2818339
CAS No.: 2034427-46-6
M. Wt: 329.42
InChI Key: VHMOOLYVNRKMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that features a combination of pyridazine, piperazine, and thiazole rings. These structural motifs are often found in pharmacologically active compounds, making this molecule of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: Starting with a cyclopropyl-substituted precursor, the pyridazine ring can be formed through a series of cyclization reactions.

    Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Thiazole Attachment: The thiazole ring is typically synthesized separately and then coupled to the main structure through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit activity against various biological targets due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone might be investigated for its potential therapeutic effects. Its structural components suggest it could be a candidate for drug development, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The piperazine and thiazole rings are known to interact with various biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three pharmacophores, which may result in a compound with a broad spectrum of biological activities and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-11-15(23-10-17-11)16(22)21-8-6-20(7-9-21)14-5-4-13(18-19-14)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMOOLYVNRKMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.